molecular formula C10H8ClNO2 B1500495 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride CAS No. 67342-11-4

1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride

Cat. No.: B1500495
CAS No.: 67342-11-4
M. Wt: 209.63 g/mol
InChI Key: ITZSWOYPBBPUMO-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-2,3-dihydro-1H-indole as the starting material.

  • Oxidation Reaction: The indole derivative undergoes oxidation to introduce the carbonyl group at the 3-position. This can be achieved using oxidizing agents such as chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).

  • Chlorination: The resulting carbonyl compound is then chlorinated to introduce the chloride group at the carbonyl carbon. This step can be performed using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation reactions to form more complex derivatives.

  • Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol or other functional groups.

  • Substitution: Substitution reactions at the indole ring can introduce various substituents, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), manganese dioxide (MnO2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern

Major Products Formed:

  • Oxidation products: Indole-3-carboxylic acids, esters, and amides

  • Reduction products: Indole-3-alcohols and other reduced derivatives

  • Substitution products: Various substituted indoles with different functional groups

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibition, receptor binding, and other biological processes.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

  • Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate

  • Ethyl 6-bromo-2-[(4-bromophenoxy)methyl]-5-hydroxy-1-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate

Uniqueness: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of both the carbonyl and chloride groups. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9(11)13)10(12)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZSWOYPBBPUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664987
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67342-11-4
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Reactant of Route 2
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Reactant of Route 3
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Reactant of Route 5
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Reactant of Route 6
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride

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